1-(1-isopropyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H22ClN3O |
|---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-12(2)18-14(7-8-17-18)11-16-10-13-5-4-6-15(9-13)19-3;/h4-9,12,16H,10-11H2,1-3H3;1H |
InChI Key |
OQSSXYMHJFPUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Key Observations:
- The 3-methoxybenzyl group contributes to higher lipophilicity (logP ~2.5–3.5 estimated) compared to N-methyl analogs (logP ~1.0–1.5) .
- Electronic Effects: The methoxy group’s electron-donating nature may improve binding to aromatic residues in biological targets, as seen in patented indole derivatives ().
- Scaffold Differences: Pyrazole (target) vs. imidazole () alters hydrogen-bonding capacity and aromaticity, influencing interactions with enzymes or receptors.
Research Findings and Data Gaps
- Biological Activity: While the patent () highlights 3-methoxybenzyl-containing compounds as kinase inhibitors, direct evidence for the target’s activity is lacking.
- Thermodynamic Properties: Estimated solubility in toluene (analogous to ’s pyridazine derivatives) is low (~50 mg/L), consistent with its lipophilic profile .
Q & A
Q. What are the recommended synthetic routes for 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Coupling reactions : Amine-functionalized intermediates (e.g., 3-methoxybenzylamine) may react with activated pyrazole derivatives under reflux conditions in polar aprotic solvents like DMF or DMSO. Catalysts such as Pd/C or CuI may enhance cross-coupling efficiency .
- Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures improves purity.
- Optimization : Adjusting temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants can mitigate side reactions (e.g., N-alkylation byproducts). Monitor progress via TLC or HPLC .
Q. How should researchers characterize this compound spectroscopically, and what key spectral markers are expected?
Methodological Answer:
- NMR :
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks. Fragmentation patterns may include loss of the isopropyl group (-42 Da) or methoxybenzyl moiety (-121 Da) .
Q. What safety protocols are critical for handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol-prone steps (e.g., weighing) .
- Ventilation : Conduct reactions in fume hoods to limit inhalation of vapors. Avoid skin contact due to potential irritation .
- Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?
Methodological Answer:
Q. How can stability studies under physiological conditions inform its suitability for in vivo models?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS. Monitor half-life (t₁/₂) of the parent compound .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Identify major metabolites with high-resolution MS .
- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to measure free fraction (%) .
Q. What structural analogs have shown promise in overcoming solubility limitations?
Methodological Answer:
- Derivatization : Introduce polar groups (e.g., -OH, -COOH) on the methoxybenzyl moiety. For example:
- Formulation : Use cyclodextrin inclusion complexes or PEGylated nanoparticles to enhance bioavailability .
Data Gaps and Future Directions
- Ecotoxicity : Limited data on environmental persistence (e.g., biodegradability, bioaccumulation). Conduct OECD 301/302 tests for hazard assessment .
- Reaction Mechanisms : Detailed kinetic studies (e.g., Hammett plots) are needed to elucidate substituent effects on synthesis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
